molecular formula C12H10O3 B1329367 Methyl 3-hydroxy-2-naphthoate CAS No. 883-99-8

Methyl 3-hydroxy-2-naphthoate

Cat. No.: B1329367
CAS No.: 883-99-8
M. Wt: 202.21 g/mol
InChI Key: YVVBECLPRBAATK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-naphthoate (CAS 883-99-8) is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol. Structurally, it features a hydroxyl group at the 3-position and a methoxycarbonyl group at the 2-position of the naphthalene ring (Fig. 1). This arrangement enables intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, enhancing its lipophilicity and influencing its chemical behavior .

Synthesis: The compound is synthesized via green routes, such as reacting methyl carbonate precursors with hydroxylamine hydrochloride in methanol, yielding quantitative outputs with minimal inorganic impurities . Alternative methods include palladium-catalyzed intramolecular arylation and microwave-assisted reactions .

Applications: this compound serves as a precursor in enantioselective catalysis , a ligand in ionic liquids for metal extraction , and an active component in algicides .

Preparation Methods

Esterification of 3-Hydroxy-2-Naphthoic Acid

The most common method for preparing methyl 3-hydroxy-2-naphthoate involves the esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.

Procedure

  • Reagents :

    • 3-Hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)
    • Methanol (20 mL)
    • Concentrated sulfuric acid (1 mL)
  • Reaction Conditions :

    • The reaction mixture is refluxed overnight under stirring.
  • Workup :

    • The reaction mixture is cooled and washed with brine (2 × 10 mL).
    • The product is extracted using ethyl acetate (3 × 10 mL).
    • Organic extracts are dried over magnesium sulfate and concentrated in vacuo.
  • Yield :

    • Yellow powder, yield: ~91%.

Data Table

Parameter Value
Reaction Temperature Reflux (~65–70°C)
Catalyst Concentrated H₂SO₄
Yield ~91%
Melting Point of Product 75–76°C

Ionic Liquid-Assisted Synthesis

An alternative approach involves the use of ionic liquids as reaction media or catalysts to enhance the efficiency and environmental friendliness of the synthesis.

Procedure

  • Reagents :

    • 3-Hydroxy-2-naphthoic acid
    • Methanol
    • Ionic liquid precursors such as methyltrioctylphosphonium methylcarbonate
  • Reaction Conditions :

    • Dissolve 3-hydroxy-2-naphthoic acid in methanol.
    • Add ionic liquid precursor (e.g., methyltrioctylphosphonium methylcarbonate).
    • Stir the solution at room temperature for 1 hour.
  • Workup :

    • Remove solvent under reduced pressure.
    • Dry the product in vacuo overnight.
  • Yield :

    • High yields (~95–100%) depending on the ionic liquid used.

Advantages

  • Simplified purification process.
  • Reduced environmental impact due to minimal byproduct formation.

Modified Esterification with Dehydrating Agents

This method employs dehydrating agents to improve reaction efficiency and yield.

Procedure

  • Reagents :

    • 3-Hydroxy-2-naphthoic acid
    • Methanol
    • Dehydrating agents such as p-toluenesulfonic acid or trifluoromethanesulfonic acid
  • Reaction Conditions :

    • Reflux at temperatures between 80–180°C for 1–8 hours.
  • Workup :

    • Evaporate most solvents, cool, and filter.
    • Wash the filter cake with hot sodium bicarbonate solution and water.
    • Dry and recrystallize using mixed solvents.
  • Yield :

    • Purity >98%, yield: ~60–90%.

Data Table

Parameter Value
Reaction Temperature 80–180°C
Dehydrating Agent p-Toluenesulfonic Acid
Yield ~60–90%

Comparative Analysis of Methods

Method Catalyst/Agent Yield (%) Environmental Impact
Esterification Concentrated H₂SO₄ ~91 Moderate
Ionic Liquid-Assisted Methyltrioctylphosphonium ~95–100 Low
Modified Esterification p-Toluenesulfonic Acid ~60–90 Moderate

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₀O₃
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 883-99-8
  • IUPAC Name : Methyl 3-hydroxynaphthalene-2-carboxylate

Organic Synthesis

Methyl 3-hydroxy-2-naphthoate is utilized as an intermediate in organic synthesis. Its structure facilitates various chemical reactions, including esterification and acylation, making it valuable for producing more complex organic molecules.

Case Study : In a study published in Tetrahedron, researchers explored the enantioselective oxidative coupling of this compound using specific ligands, demonstrating its utility in asymmetric synthesis .

In the realm of cell biology, this compound has been investigated for its effects on cellular processes. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Case Study : Research involving Arthrobacter phenanthrenivorans demonstrated the compound's role in catabolizing phenanthrene, showcasing its potential in bioremediation efforts .

Analytical Chemistry

This compound is also employed in analytical methods for detecting and quantifying other compounds. Its unique spectral properties allow it to be used as a standard reference material in chromatography.

Data Table: Analytical Applications

TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Standard reference material
Mass SpectrometryAnalyte identification

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-naphthoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 3-hydroxy-2-naphthoic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Sodium 2-Naphthoate vs. Sodium 3-Hydroxy-2-Naphthoate: Dendrimer Binding

Methyl 3-hydroxy-2-naphthoate’s sodium salt demonstrates superior binding affinity to dendrimers compared to sodium 2-naphthoate. Key differences include:

Property Sodium 3-Hydroxy-2-Naphthoate Sodium 2-Naphthoate
Binding Stoichiometry 2 strong + 40 weak sites per dendrimer 2 sites per dendrimer
Association Constant (Kₐ) Higher due to intramolecular H-bonding Lower
Hydrophilicity Reduced (lipophilic interior preferred) Higher
Binding Mechanism Intramolecular charge delocalization Simple carboxylate-dendrimer interaction

The hydroxyl group in 3-hydroxy-2-naphthoate stabilizes the carboxylate via hydrogen bonding, enhancing lipophilicity and enabling stronger interactions with the hydrophobic core of G4 PAMAM dendrimers. NMR and ITC studies confirm two high-affinity binding sites and ~40 low-affinity sites, unlike 2-naphthoate, which lacks additional binding capacity .

Ionic Liquids: [P66614][HNA] vs. [P66614][Cl]

The task-specific ionic liquid (TSIL) trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) outperforms its chloride counterpart ([P66614][Cl]) in rare earth element (REE) extraction:

Parameter [P66614][HNA] [P66614][Cl]
Extraction Efficiency >80% for Ce, Nd, Lu at pH 2.5 Lower (exact data not provided)
Leaching 0.8–1.2% Higher
Toxicity Acute toxicant for algae More toxic
Temperature Sensitivity Improved Nd extraction at 30°C Not observed

[P66614][HNA] leverages the 3-hydroxy-2-naphthoate anion’s chelating ability for efficient REE recovery via anion exchange, with minimal leaching and moderate environmental toxicity .

Algicidal Activity: Esters Comparison

Octyl 3-hydroxy-2-naphthoate (compound 31) and octyl cinnamate (compound 24) show potent algicidal effects:

Compound EC₅₀ (μM) for M. aeruginosa Selectivity
Octyl 3-hydroxy-2-naphthoate 1.38 High for M. aeruginosa
Octyl cinnamate Comparable (exact value unspecified) Broad-spectrum

The hydroxyl group in 3-hydroxy-2-naphthoate enhances target specificity, whereas cinnamate derivatives exhibit broader activity .

Solubility: Bupivacaine Salt vs. Other Salts

Bupivacaine 3-hydroxy-2-naphthoate exhibits anomalous dissolution at 37°C, deviating from standard pH-solubility profiles. This contrasts with simpler salts, where dissolution follows predictable trends .

Substituent Effects: Nitro Group Addition

Methyl 3-hydroxy-4-nitro-2-naphthoate (CAS 5394-81-0) introduces a nitro group at the 4-position, altering electronic properties and reactivity. This derivative is utilized in specialized syntheses but lacks the broad applicability of the parent compound .

Biological Activity

Methyl 3-hydroxy-2-naphthoate, an organic compound with the molecular formula C₁₂H₁₀O₃, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of naphthalene characterized by a hydroxyl group at the third position and a methoxycarbonyl group at the second position. Its structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₀O₃
  • Molecular Weight : 202.21 g/mol

Target Pathways

The biological activity of this compound is primarily attributed to its ability to undergo oxidative coupling reactions, which can lead to the formation of biologically active metabolites. These reactions may influence various biochemical pathways related to oxidation and reduction processes.

Mode of Action

Research indicates that this compound may interact with cellular targets involved in cancer cell proliferation and microbial resistance. The compound has shown potential as an inhibitor in several studies, particularly against cancer cell lines.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis14
Escherichia coli10

This data underscores the compound's potential as a lead structure for antibiotic development.

Anticancer Activity

In terms of anticancer properties, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Notably, it was found to exhibit cytotoxic effects on colon cancer cells (HCT-116), with an IC50 value indicating effective concentration levels for inducing apoptosis.

Compound IC50 (mg/mL)
This compound0.12 - 0.81

The mechanism through which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell survival and apoptosis, specifically targeting heat shock proteins (HSP90) involved in cancer cell metabolism.

Study on Anticancer Activity

A significant study published in RSC Advances explored the synthesis and biological evaluation of derivatives based on this compound. The results indicated that certain derivatives exhibited selective inhibition of colon cancer cells while sparing normal cells, highlighting the compound's potential for targeted cancer therapy .

Safety and Toxicity Assessment

Toxicological assessments have also been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated low mutagenic potential; however, some derivatives showed cytotoxic effects at higher concentrations, necessitating further investigation into their safety for therapeutic use .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Methyl 3-hydroxy-2-naphthoate, and how can purity be validated?

  • Methodology : this compound is synthesized via esterification of 3-hydroxy-2-naphthoic acid using methanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) under reflux. After 24 hours, the product is isolated by solvent evaporation, dissolved in ethyl acetate, washed with saturated NaHCO₃ and brine, and dried over MgSO₄. Yield is typically >90%. Purity is confirmed via melting point analysis (71–73°C), TLC (Rf = 0.88 in 1:1 EtOAc/Hexane), and <sup>1</sup>H-NMR (e.g., broad OH signal at δ 10.42 ppm) .

Q. How does the intramolecular hydrogen bonding in this compound influence its physicochemical properties?

  • Methodology : The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboxylate, increasing negative charge delocalization and reducing hydrophilicity. This enhances lipophilicity, confirmed by NOE experiments showing preferential binding to hydrophobic dendrimer interiors. Use computational tools (e.g., DFT) to model charge distribution and validate experimentally via ITC (isothermal titration calorimetry) to measure binding constants .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H-NMR : Identify OH protons (δ 10.42 ppm) and aromatic protons (e.g., singlet at δ 8.49 ppm).
  • UV-Vis : Measure absorption maxima (~393 nm) and molar extinction coefficients (~4320 M<sup>−1</sup>cm<sup>−1</sup>) in solution .
  • TLC : Monitor reaction progress using 1:1 EtOAc/Hexane .

Advanced Research Questions

Q. How does substituent positioning (e.g., methoxy groups) alter the photophysical properties of this compound derivatives?

  • Methodology : Substituents like ortho-methoxy groups reduce Stokes shift (e.g., 4180 cm<sup>−1</sup> for o-MeO derivatives vs. 4700 cm<sup>−1</sup> for unsubstituted analogs). Use time-resolved fluorescence spectroscopy to correlate substituent effects with excited-state lifetimes. Computational modeling (TD-DFT) can predict electronic transitions .

Q. What explains the regioselectivity of this compound formation in the Kolbe-Schmitt reaction?

  • Methodology : Carboxylation of sodium 2-naphthoxide favors position 3 due to lower activation energy (ΔG<sup>‡</sup> for pathway 3 = ~25 kcal/mol) vs. position 1 (ΔG<sup>‡</sup> = ~28 kcal/mol). Validate using M062X computational methods to simulate transition states and compare with experimental yields (70–80% for 3-hydroxy vs. <5% for 6-hydroxy products) .

Q. How can this compound-based ionic liquids improve heavy metal extraction efficiency?

  • Methodology : Ionic liquids like trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) exhibit high affinity for Cu(II) and Pb(II) due to chelation by the hydroxyl and carboxylate groups. Optimize extraction by varying pH (optimal at 5–6) and ionic strength. Use ICP-MS to quantify extraction efficiencies (>90% for Cd and Ag at 0.1 M IL concentration) .

Q. What experimental strategies resolve contradictions in binding constant measurements for this compound with dendrimers?

  • Methodology : Discrepancies arise from competing binding sites (hydrophobic core vs. hydrophilic branches). Perform ITC at varying guest concentrations: at low concentrations, binding is dominated by hydrophobic interactions (ΔH = −15 kJ/mol), while at high concentrations, hydrophilic interactions prevail (ΔH = −5 kJ/mol). Use NMR titration to map binding sites .

Properties

IUPAC Name

methyl 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBECLPRBAATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061260
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-99-8
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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